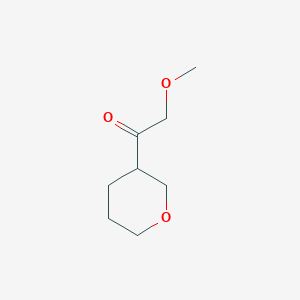
2-Methoxy-1-(oxan-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-1-(oxan-3-yl)ethan-1-one is a chemical compound with the molecular formula C8H14O3 . It has a molecular weight of 158.20 .
Molecular Structure Analysis
The InChI code for 2-Methoxy-1-(oxan-3-yl)ethan-1-one is 1S/C8H14O3/c1-10-6-8(9)7-2-4-11-5-3-7/h7H,2-6H2,1H3 . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Catalytic Applications
- Palladium(II) complexes with ligands related to 2-Methoxy-1-(oxan-3-yl)ethan-1-one are used as catalysts for methoxycarbonylation of olefins, producing esters. This demonstrates the compound's relevance in catalytic processes involving higher olefins (Zulu et al., 2020).
Chemical Interactions and Stability
- Infrared spectroscopic studies of compounds similar to 2-Methoxy-1-(oxan-3-yl)ethan-1-one show evidence of intramolecular interactions, such as CH···O interaction, influencing molecular stability and structure (Yoshida, 1997).
- Conformational stabilities and intramolecular interactions in compounds like 2-Methoxy-1-(oxan-3-yl)ethan-1-one are studied using infrared spectroscopy and density functional calculations, revealing insights into molecular structure and stability (Harada et al., 2002).
Chemical Synthesis
- Compounds similar to 2-Methoxy-1-(oxan-3-yl)ethan-1-one are used in the synthesis of specific chemical structures, such as 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl)-5,6-Dihydropyrimidine-2(1h)-One, demonstrating the compound's utility in complex chemical syntheses (Sherekar et al., 2021).
Molecular Design and Selective Extractions
- Designing molecules with frameworks similar to 2-Methoxy-1-(oxan-3-yl)ethan-1-one for selective extraction of specific ions, such as lead(II), showcases the compound's potential in targeted extraction processes (Hayashita et al., 1999).
Oxidation Processes
- Methane and ethane oxidation studies involving compounds related to 2-Methoxy-1-(oxan-3-yl)ethan-1-one provide insights into selective oxidation processes, contributing to understanding of organic compound oxidation dynamics (Sen et al., 1994).
Propiedades
IUPAC Name |
2-methoxy-1-(oxan-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-10-6-8(9)7-3-2-4-11-5-7/h7H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNNPIKTSHHCEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1CCCOC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-(oxan-3-yl)ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide](/img/structure/B2406469.png)
![Methyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-6-methoxyquinoline-2-carboxylate](/img/structure/B2406470.png)
![4-chloro-N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2406472.png)

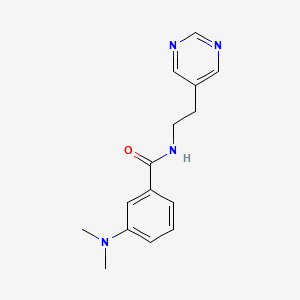
![1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2406475.png)
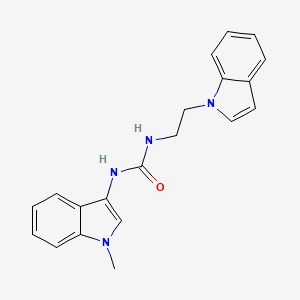
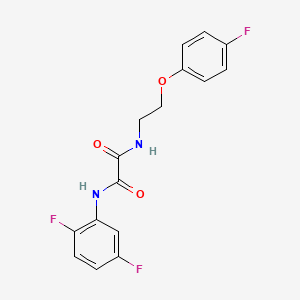
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenoxypropanamide](/img/structure/B2406481.png)
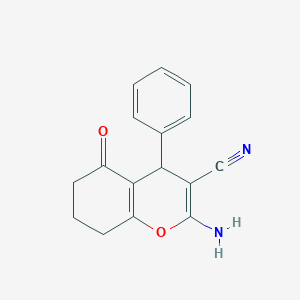

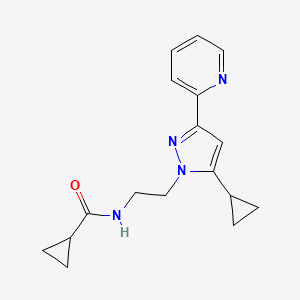
![3-(3-chlorophenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2406491.png)
![7-Hydroxy-3-(4-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one](/img/structure/B2406492.png)